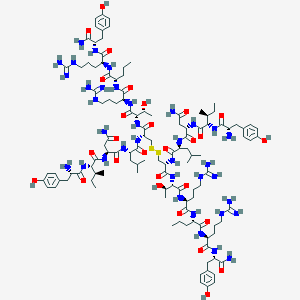

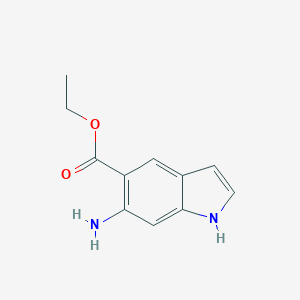

![molecular formula C9H9N3O B071028 2-methyl-1H-benzo[d]imidazole-4-carboxamide CAS No. 181135-47-7](/img/structure/B71028.png)

2-methyl-1H-benzo[d]imidazole-4-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide and its derivatives often involves complex organic reactions, utilizing various starting materials and catalysts to achieve the desired structure. For instance, the compound can be synthesized as a side product in the formation of antitubercular agents, highlighting its relevance in medicinal chemistry (Richter et al., 2023). Furthermore, novel compounds with the benzo[d]imidazole moiety have been synthesized from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate, showcasing the versatility of this chemical scaffold in synthesizing high-performance polymers (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of derivatives of 2-methyl-1H-benzo[d]imidazole-4-carboxamide has been extensively studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies reveal detailed insights into the crystalline structure and molecular geometry, which are crucial for understanding the compound's reactivity and physical properties. For example, XRD and DFT studies have been conducted on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, providing valuable information on the compound's molecular arrangement and electronic structure (Richter et al., 2023).

Chemical Reactions and Properties

2-Methyl-1H-benzo[d]imidazole-4-carboxamide and its derivatives participate in various chemical reactions, highlighting their reactivity and potential application in synthetic chemistry. For example, the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent illustrates the compound's role in synthesizing complex molecules (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties of 2-methyl-1H-benzo[d]imidazole-4-carboxamide derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. These properties are determined through experimental studies and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 2-methyl-1H-benzo[d]imidazole-4-carboxamide, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for its application in chemical synthesis and drug development. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Karthikeyan et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : Research by Richter et al. (2023) discussed the synthesis of a related compound during the development of an antitubercular agent, indicating the role of similar compounds in the synthesis of new pharmaceutical agents.

Antitubercular Activity : Dhameliya et al. (2022) researched benzo[d]imidazole-2-carboxamides, closely related to your compound, for their action against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular drugs.

Inhibition of TNF-alpha Converting Enzyme : Ott et al. (2008) discovered that similar compounds are potent inhibitors of TNF-alpha Converting Enzyme (TACE), suggesting their potential in treating inflammatory diseases.

Organic Ligand Reactions and Metal-Induced Processes : The study by Chen et al. (2020) involved compounds with similar structures in reactions related to metal-induced processes and organic ligands, indicating applications in material science and catalysis.

Antimicrobial Agents : Shruthi et al. (2016) synthesized hybrid molecules involving similar structures and tested them as antimicrobial agents, highlighting their potential in treating bacterial infections.

Angiotensin II Receptor Antagonists : Research by Carini et al. (1991) on related compounds led to the development of potent antihypertensive drugs, showing their role in cardiovascular therapeutics.

Synthesis of Fused Tricyclic Derivatives : Shaabani et al. (2014) synthesized derivatives involving similar structures, pointing to their application in the development of complex organic molecules.

Corrosion Inhibition Properties : Ammal et al. (2018) studied derivatives for their corrosion inhibition properties, indicating their utility in material protection.

Fluorescent Chemosensors : Chen et al. (2016) developed a fluorescent chemosensor based on a similar structure for detecting Ag+, demonstrating applications in analytical chemistry.

Direcciones Futuras

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propiedades

IUPAC Name |

2-methyl-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-11-7-4-2-3-6(9(10)13)8(7)12-5/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMGIFLIMIXLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1H-benzo[d]imidazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

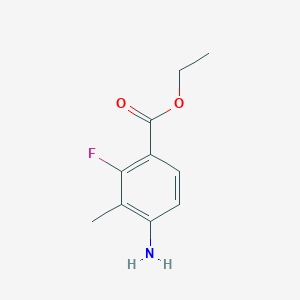

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

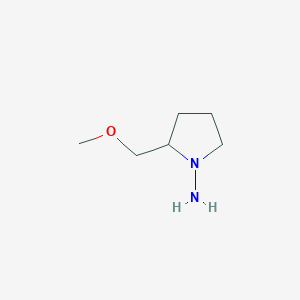

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

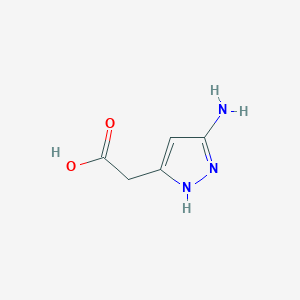

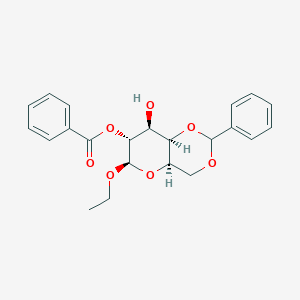

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)